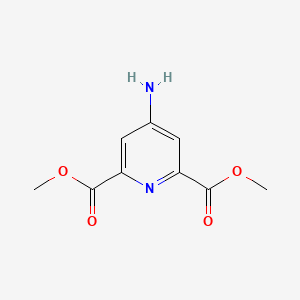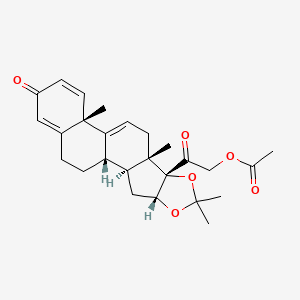
Haloperidol-d4 N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Haloperidol-d4 N-Oxide is a deuterium-labeled derivative of Haloperidol, a potent dopamine D2 receptor antagonist widely used as an antipsychotic. The incorporation of deuterium into Haloperidol enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol-d4 N-Oxide involves the deuteration of Haloperidol, followed by oxidation. The process typically includes:
Deuteration: Haloperidol is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Oxidation: The deuterated Haloperidol is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of Haloperidol are deuterated and oxidized in batch reactors.
化学反应分析
Types of Reactions: Haloperidol-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can convert this compound back to its parent compound or other derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Deuterated Haloperidol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Haloperidol-d4 N-Oxide is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Biology: Helps in studying the interaction of Haloperidol with biological systems, particularly dopamine receptors.
Medicine: Aids in the development of new antipsychotic drugs by providing insights into the metabolic pathways of Haloperidol.
Industry: Utilized in the production of deuterated drugs with improved pharmacokinetic profiles.
作用机制
Haloperidol-d4 N-Oxide exerts its effects primarily through antagonism of dopamine D2 receptors. This interaction inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychotic disorders. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and metabolic profile .
相似化合物的比较
Haloperidol: The parent compound, widely used as an antipsychotic.
Haloperidol Decanoate: A long-acting ester of Haloperidol used for sustained release.
Reduced Haloperidol: A metabolite of Haloperidol with similar pharmacological properties
Uniqueness of Haloperidol-d4 N-Oxide:
Enhanced Stability: The incorporation of deuterium enhances the compound’s stability against metabolic degradation.
Improved Pharmacokinetics: Deuterium labeling improves the pharmacokinetic profile, making it a valuable tool in drug development and research.
This compound stands out due to its unique combination of stability, improved pharmacokinetics, and valuable applications in scientific research.
属性
CAS 编号 |
1246815-56-4 |
|---|---|
分子式 |
C21H23ClFNO3 |
分子量 |
395.892 |
IUPAC 名称 |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI 键 |
LDKZFGVWYVWUSG-KDWZCNHSSA-N |
SMILES |
C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |
同义词 |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone; 4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-Oxide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)








